molecular formula C11H10F2N2S B7462377 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine

4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine

Cat. No. B7462377
M. Wt: 240.27 g/mol
InChI Key: MSHXUQSRWLKLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as Diflumetorim, and it belongs to the class of thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine involves the inhibition of specific enzymes and pathways in the target cells. The compound has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits the synthesis of DNA and RNA in bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be well-tolerated by the body and does not cause any significant adverse effects. It has been shown to have a low toxicity profile and does not accumulate in the body. The compound is rapidly metabolized and excreted from the body.

Advantages and Limitations for Lab Experiments

4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. The compound has shown promising results in preclinical studies and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine. One of the potential applications of this compound is in the treatment of multidrug-resistant bacterial infections. The compound has shown promising results in inhibiting the growth of bacteria, including those that are resistant to multiple antibiotics. Another potential application is in the treatment of fungal infections, where the compound has shown antifungal properties. Further research is needed to understand the mechanism of action of this compound fully and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine involves the reaction of 2,4-difluoroaniline with 2-amino-4,5-dimethylthiazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product is optimized by varying the reaction parameters. The purity of the synthesized compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

The potential therapeutic properties of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and fungal infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antibacterial and antifungal properties by disrupting the cell membrane of the microorganisms.

properties

IUPAC Name

4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2S/c1-6-10(15-11(14-2)16-6)8-4-3-7(12)5-9(8)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHXUQSRWLKLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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